1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582338
InChI: InChI=1S/C15H12BrF3O2/c1-20-13-4-2-10(3-5-13)9-21-14-7-11(15(17,18)19)6-12(16)8-14/h2-8H,9H2,1H3
SMILES: COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br
Molecular Formula: C15H12BrF3O2
Molecular Weight: 361.15 g/mol

1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13582338

Molecular Formula: C15H12BrF3O2

Molecular Weight: 361.15 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C15H12BrF3O2
Molecular Weight 361.15 g/mol
IUPAC Name 1-bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C15H12BrF3O2/c1-20-13-4-2-10(3-5-13)9-21-14-7-11(15(17,18)19)6-12(16)8-14/h2-8H,9H2,1H3
Standard InChI Key DOHFEEWHKSYTAI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br
Canonical SMILES COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br

Introduction

Chemical Identity

The compound "1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene" is an aromatic organic molecule characterized by the following structural features:

  • A benzene ring substituted with:

    • A bromine atom at position 1.

    • A trifluoromethyl group (-CF₃) at position 5.

    • A methoxyphenylmethoxy group (-CH₂O-C₆H₄-OCH₃) at position 3.

Molecular Formula:

C₁₄H₁₂BrF₃O₂

Key Functional Groups:

  • Halogen (Bromine): Contributes to reactivity in nucleophilic substitution or cross-coupling reactions.

  • Trifluoromethyl Group: Enhances lipophilicity and electron-withdrawing properties, often influencing biological activity.

  • Methoxyphenylmethoxy Group: Adds steric bulk and potential for hydrogen bonding.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions, such as:

  • Bromination of Benzene Derivatives:

    • Introduction of a bromine atom using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS).

  • Trifluoromethylation:

    • Addition of the trifluoromethyl group via reagents like trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃).

  • Etherification:

    • Formation of the methoxyphenylmethoxy group through Williamson ether synthesis using methoxyphenol and an alkyl halide.

Applications

Although specific applications are not documented for this compound, its structural features suggest potential uses in:

  • Pharmaceutical Research:

    • The trifluoromethyl group often enhances bioactivity, making it a candidate for drug development.

  • Material Science:

    • Aromatic compounds with halogen and ether groups are used in functional materials like liquid crystals.

  • Agrochemical Development:

    • Similar structures are explored for herbicides or insecticides due to their stability and biological interactions.

Safety and Handling

Given its bromine and trifluoromethyl substituents, the compound may exhibit moderate toxicity:

  • Handle with appropriate personal protective equipment (PPE).

  • Avoid inhalation or direct skin contact.

  • Dispose of waste following local regulations for halogenated organics.

Future Research Directions

To fully characterize this compound, further studies are necessary:

  • Spectroscopic Analysis:

    • Use NMR, IR, and mass spectrometry to confirm the structure.

  • Biological Activity Screening:

    • Test for antimicrobial, anticancer, or enzyme inhibition properties.

  • Crystallographic Studies:

    • Determine the crystal structure via X-ray diffraction to understand molecular packing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator